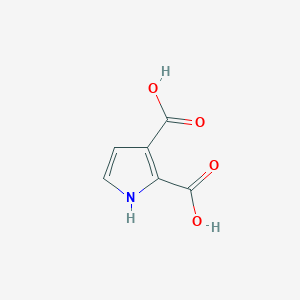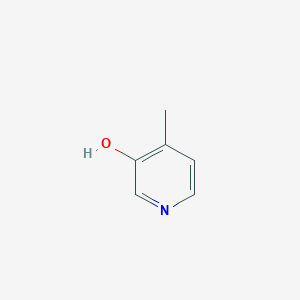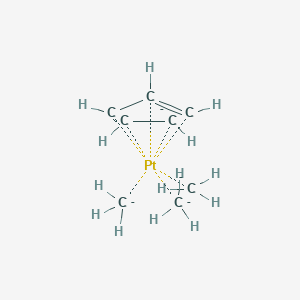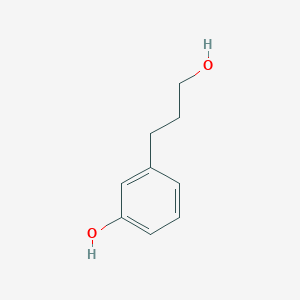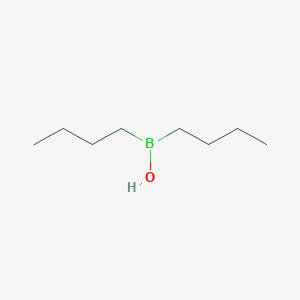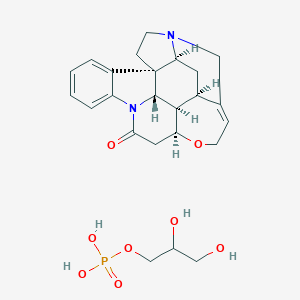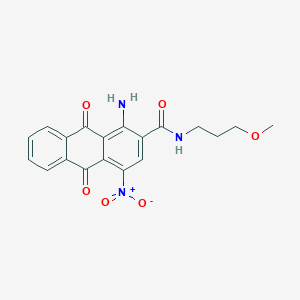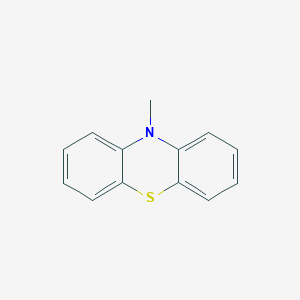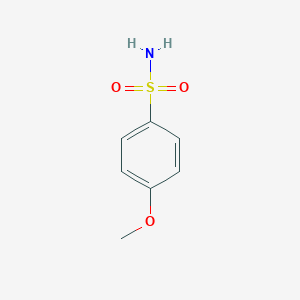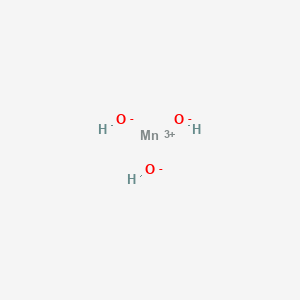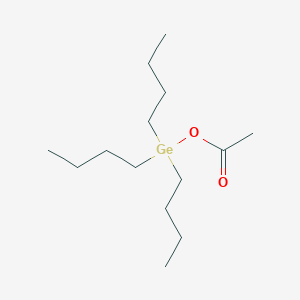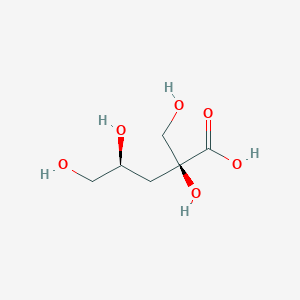![molecular formula C9H12O B072627 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1123-46-2](/img/structure/B72627.png)
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one, also known as DMBC H2O, is a bicyclic ketone compound that has been studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it interesting to researchers, and its synthesis method has been optimized to make it more accessible for laboratory experiments. In
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. This molecule has been used as a starting material for the synthesis of other compounds, and it has been studied as a potential therapeutic agent for various diseases. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has also been used as a probe molecule in chemical and biological assays.
Mechanism Of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to inhibit the activity of certain enzymes, and it has been found to bind to specific receptors in the brain. These interactions may contribute to the biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O.
Biochemical And Physiological Effects
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This molecule has also been found to have antioxidant activity, which may contribute to its potential therapeutic applications. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied in animal models, and it has shown promising results in reducing pain and inflammation.
Advantages And Limitations For Lab Experiments
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several advantages for laboratory experiments, including its unique structure and potential therapeutic applications. This molecule is also relatively easy to synthesize in small quantities, and it has been used as a starting material for the synthesis of other compounds. However, 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations may make it difficult to use 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in certain experiments.
Future Directions
There are several future directions for research on 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O. One potential direction is to explore its potential therapeutic applications in more detail, particularly for diseases such as inflammation and pain. Another direction is to study the mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in more detail, which may provide insight into its potential applications. Additionally, further research is needed to optimize the synthesis method for 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O and to explore its potential applications in industrial settings.
properties
CAS RN |
1123-46-2 |
|---|---|
Product Name |
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
NNPXUZFTLBPVNP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=O)C=C2)C |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

